Leptomerine

Catalog No.
S1942713
CAS No.
22048-97-1
M.F
C13H15NO
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leptomerine

CAS Number

22048-97-1

Product Name

Leptomerine

IUPAC Name

1-methyl-2-propylquinolin-4-one

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3

InChI Key

HHCLDHNLTJDYEN-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC=C2N1C

Lepomerine is a natural product isolated from Leptospermum scoparium, commonly known as Manuka, a shrub native to New Zealand and Australia. Leptospermum scoparium has been used in traditional Maori medicine for centuries for its various therapeutic properties []. Recent scientific research has focused on Lepomerine's potential as an anticancer agent.

Lepomerine and Apoptosis Induction

Apoptosis, also known as programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells. Disruption of apoptosis is a hallmark of cancer. Studies have shown that Lepomerine can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer [, , ]. The exact mechanisms by which Lepomerine induces apoptosis are still being elucidated, but research suggests it might involve multiple pathways, including modulation of p53 protein activity and death receptor signaling [, ].

Leptomerine is a natural alkaloid derived from the plant species Esenbeckia leiocarpa and Haplophyllum griffithianum. Its chemical structure is identified as N-methyl-2-propyl-4-quinolone, with the molecular formula C₁₃H₁₅NO . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease, owing to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain .

Leptomerine primarily participates in reactions that involve its role as an acetylcholinesterase inhibitor. The inhibition mechanism involves binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine into choline and acetate. This action leads to increased levels of acetylcholine, which is beneficial for neurotransmission in conditions like Alzheimer's disease . The structural characteristics of leptomerine also suggest potential for further chemical modifications that could enhance its biological activity.

Leptomerine exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase. In studies, it has shown comparable potency to established inhibitors such as physostigmine and galantamine, making it a candidate for further research in Alzheimer's treatment . The compound's mechanism of action involves competitive inhibition, which suggests that it binds reversibly to the enzyme's active site . Additionally, leptomerine may possess other neuroprotective properties that warrant investigation.

The synthesis of leptomerine can be achieved through extraction from its natural sources or via synthetic organic chemistry methods. Natural extraction involves isolating the compound from Esenbeckia leiocarpa or Haplophyllum griffithianum, typically using solvent extraction techniques followed by purification processes such as chromatography . Synthetic approaches may involve multi-step organic reactions designed to construct the quinolone framework characteristic of leptomerine.

Leptomerine's primary application lies in pharmacology, specifically as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. This inhibition can help alleviate symptoms associated with cognitive decline by enhancing cholinergic neurotransmission . Furthermore, its unique structural properties may allow for development into more potent derivatives or analogs for therapeutic use.

Interaction studies have focused on leptomerine's binding affinity and inhibitory effects on acetylcholinesterase. Research indicates that leptomerine interacts with the enzyme similarly to other known inhibitors, providing insights into its mechanism of action and potential for drug development. Molecular docking studies have also been conducted to predict how leptomerine fits into the active site of acetylcholinesterase, which can guide modifications to improve efficacy .

Leptomerine shares structural and functional similarities with several other alkaloids and compounds known for their neuroprotective effects. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSource PlantBiological Activity
LeptomerineQuinoline AlkaloidEsenbeckia leiocarpaAcetylcholinesterase inhibitor
PhysostigmineCarbamatePhysostigma venenosumAcetylcholinesterase inhibitor
GalantamineTertiary AmineGalanthus nivalisAcetylcholinesterase inhibitor
Huperzine ALycopodium AlkaloidHuperzia serrataAcetylcholinesterase inhibitor
KokusaginineAlkaloidKokusaginia spp.Acetylcholinesterase inhibitor

Uniqueness of Leptomerine: While similar in function to these compounds, leptomerine's specific quinolone structure and its natural derivation from less commonly studied plants may offer unique pathways for research and development in treating neurodegenerative diseases.

XLogP3

2.9

Dates

Modify: 2024-04-14

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